molecular formula C23H21N3O3 B3964243 2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide

2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide

Cat. No.: B3964243
M. Wt: 387.4 g/mol
InChI Key: AOTLQYPKWXRFBN-UHFFFAOYSA-N
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Description

2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a hydroxy(phenyl)methyl group attached to a benzodiazole ring, and an acetamide group substituted with a methoxyphenyl group. Benzodiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Hydroxy(phenyl)methyl Group: The hydroxy(phenyl)methyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl alcohol and a suitable catalyst.

    Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of benzodiazole ketones

    Reduction: Formation of benzodiazole amines

    Substitution: Formation of various substituted benzodiazole derivatives

Scientific Research Applications

2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodiazole core with hydroxy(phenyl)methyl and methoxyphenylacetamide groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)25-23(26)22(28)16-9-3-2-4-10-16/h2-14,22,28H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLQYPKWXRFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide
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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide
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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide
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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide
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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide
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2-{2-[Hydroxy(phenyl)methyl]-1H-1,3-benzodiazol-1-YL}-N-(2-methoxyphenyl)acetamide

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